N,N'-Di-Boc-guanidine
Overview
Description
“N,N’-Di-Boc-guanidine” is a chemical compound with the molecular formula C11H21N3O4 . It is also known by other names such as di-Boc-guanidine, tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate, and Di-boc guanidine .
Synthesis Analysis
“N,N’-Di-Boc-guanidine” can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate . A one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Molecular Structure Analysis
The molecular weight of “N,N’-Di-Boc-guanidine” is 259.30 g/mol . The InChI string representation of its structure is InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)
.
Chemical Reactions Analysis
The guanidinylating reagent N′,N′′-diBoc-N-triflyl-guanidine (GN-Tf) can react with in situ formed free amines from azides in carbohydrate scaffolds . This reaction has been proven to be an efficient method to prepare guanidine derivatives in a one-pot manner with good to excellent yields .
Physical And Chemical Properties Analysis
“N,N’-Di-Boc-guanidine” has a molecular weight of 259.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 259.15320616 g/mol . The topological polar surface area is 103 Ų .
Scientific Research Applications
Organocatalysis in N-Boc Protection
N,N'-Di-Boc-guanidine has been utilized as an organocatalyst in the chemoselective N-Boc protection of amines. This method, using di-tert-butyl dicarbonate and guanidine hydrochloride, is efficient for selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines without forming side products. This approach efficiently protects amino acids and peptides in excellent yields under convenient conditions (Jahani et al., 2011).
Synthesis of Bis-Boc Protected Guanidines
N,N'-Di-Boc-guanidine is a key reagent in the efficient synthesis of bis-Boc protected guanidines, particularly for amino compounds that are highly deactivated either sterically or electronically. This process involves the use of N,N'-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride (Kim & Qian, 1993).
Alternative Synthesis Methods
A novel method for synthesizing N,N'-Di-Boc-protected guanidines from a variety of amines using cyanuric chloride as an activating reagent has been developed. This method provides an alternative to traditional methods, eliminating environmental hazards of heavy-metal waste without significant loss of yield or reactivity (Porcheddu et al., 2009).
Applications in Combinatorial Synthesis
N,N'-Di-Boc-guanidine plays a significant role in the combinatorial synthesis of guanidines containing piperazine and pyrrolidine scaffolds. This method initiates a study on the reactivity of guanylating reagents with soluble polymer-bound diamines, yielding guanidines in high yields and purity (Ho & Sun, 1999).
Iodine-Catalyzed Guanylation of Amines
A method for iodine-catalyzed guanylation of primary amines with N,N'-di-Boc-thiourea and TBHP has been reported. This process is especially useful for both electronically and sterically deactivated primary anilines, providing an efficient route for the synthesis of guanidines (Rong et al., 2019).
Future Directions
“N,N’-Di-Boc-guanidine” and its derivatives have shown potential in the field of antibacterial agents . The symmetric dimeric derivative exhibited the best profile and was selected as a lead compound for further studies . This indicates a promising future direction for the research and development of “N,N’-Di-Boc-guanidine” and its derivatives.
properties
IUPAC Name |
tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWFNCFRPQFWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(tert-butoxycarbonyl)guanidine | |
CAS RN |
154476-57-0 | |
Record name | 1,3-Bis(tert-butoxycarbonyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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